molecular formula C20H42NO4P B11946899 dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate CAS No. 83631-23-6

dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate

Cat. No.: B11946899
CAS No.: 83631-23-6
M. Wt: 391.5 g/mol
InChI Key: PDHZWRRGUNXYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctyl (N,N-Dimethylcarbamoylmethyl)phosphonate is a high-purity organophosphorus compound intended for research and development applications. Phosphonate esters are versatile intermediates in organic synthesis, with utility in the preparation of pharmaceuticals, agrochemicals, and functional materials . The structure of this compound, featuring a carbamoylmethyl group, suggests potential as a precursor for the synthesis of phosphonic acids, which are valuable for creating bioactive molecules or for surface functionalization . The dioctyl ester group typically offers different solubility and reactivity profiles compared to shorter-chain analogues like diethyl esters, which may be exploited in specific synthetic protocols or material science applications. As a chemical intermediate, its value lies in its potential to be further transformed, for example, through hydrolysis to the corresponding phosphonic acid under acidic or basic conditions . Researchers are encouraged to explore its use in catalysis, as a ligand for metal complexes, or in the development of novel polymeric materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

83631-23-6

Molecular Formula

C20H42NO4P

Molecular Weight

391.5 g/mol

IUPAC Name

2-dioctoxyphosphoryl-N,N-dimethylacetamide

InChI

InChI=1S/C20H42NO4P/c1-5-7-9-11-13-15-17-24-26(23,19-20(22)21(3)4)25-18-16-14-12-10-8-6-2/h5-19H2,1-4H3

InChI Key

PDHZWRRGUNXYMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(CC(=O)N(C)C)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Fundamentals

The Michaelis-Arbuzov reaction involves the interaction of a trialkyl phosphite with a halogenated electrophile, typically a chloroacetamide derivative. For dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate, the reaction proceeds as follows:

Trioctyl phosphite+N,N-DimethylchloroacetamideDioctyl (N,N-dimethylcarbamoylmethyl)phosphonate+Alkyl chloride\text{Trioctyl phosphite} + \text{N,N-Dimethylchloroacetamide} \rightarrow \text{this compound} + \text{Alkyl chloride}

The mechanism initiates with the nucleophilic attack of the phosphite’s phosphorus atom on the electrophilic carbon of the chloroacetamide, followed by chloride elimination and rearrangement to yield the phosphonate.

Synthetic Procedure

  • Preparation of N,N-Dimethylchloroacetamide :
    Chloroacetyl chloride is reacted with dimethylamine in an inert solvent (e.g., dichloromethane) at 0–5°C to form N,N-dimethylchloroacetamide. Excess dimethylamine neutralizes liberated HCl, ensuring high conversion (>90%).

  • Phosphorylation via Michaelis-Arbuzov :
    Trioctyl phosphite and N,N-dimethylchloroacetamide are combined in a 1:1 molar ratio under anhydrous conditions. The mixture is heated to 150–160°C for 6–8 hours, with continuous stirring to prevent localized overheating. The reaction progress is monitored via gas chromatography (GC) or 31P NMR^{31}\text{P NMR}.

  • Purification :
    Post-reaction, unreacted starting materials and byproducts (e.g., octyl chloride) are removed via vacuum distillation or column chromatography. The product is isolated as a viscous liquid with typical yields of 70–80%.

Table 1: Optimization Parameters for the Michaelis-Arbuzov Reaction

ParameterOptimal ConditionImpact on Yield/Purity
Temperature150–160°CHigher temperatures accelerate reaction but risk decomposition
Reaction Time6–8 hoursProlonged heating ensures completion
SolventNone (neat)Minimizes side reactions
Molar Ratio (Phosphite:Chloroacetamide)1:1Excess phosphite improves yield marginally

Alternative Synthetic Approaches

Transesterification of Dialkyl Phosphonates

While less efficient, transesterification offers a route to dioctyl phosphonates from smaller alkyl analogs (e.g., dimethyl or diethyl derivatives). For example, diethyl (N,N-dimethylcarbamoylmethyl)phosphonate can react with excess octanol under acidic catalysis (e.g., pp-toluenesulfonic acid) at 120°C. However, equilibrium limitations and ester scrambling often cap yields at 50–60%, making this method less practical.

Comparative Analysis of Methodologies

The Michaelis-Arbuzov reaction remains the most reliable method for synthesizing this compound, balancing yield, scalability, and safety. Transesterification and direct phosphorylation are limited by practical challenges, though they may serve niche applications requiring specific substitution patterns.

Table 2: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilitySafety Profile
Michaelis-Arbuzov70–80>95HighModerate (exothermic)
Transesterification50–6080–90ModerateHigh
Direct Phosphorylation<30<70LowLow (hazardous reagents)

Industrial-Scale Production Insights

Patent US3066140A highlights a continuous process for analogous dialkyl phosphonates, emphasizing solvent retention (e.g., CH2_2Cl2_2) to minimize intermediate isolation . For dioctyl derivatives, telescoping steps—where the crude phosphonate solution is directly used in downstream reactions—could enhance efficiency and safety.

Chemical Reactions Analysis

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphonate group. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques to elucidate the compound’s mode of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The chemical behavior and applications of phosphonates are heavily influenced by substituents on the phosphorus atom and the methyl group. Key analogues include:

Compound Substituents on Methyl Group Alkyl Groups (R) Key Properties/Applications Reference
Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate N,N-dimethylcarbamoyl Octyl (C8H17) High electrophilicity; potential in prodrugs or coordination chemistry Synthesized via methods in
Diethyl [(N,N-dimethylamino)chloromethyl]phosphonate (173) Chloromethyl + dimethylamino Ethyl (C2H5) Electrophilic reagent; reacts with nucleophiles (amines, alcohols)
Dimethyl 1-butyryloxy-1-carboxymethylphosphonate Butyryloxy + carboxymethyl Methyl (CH3) Lipase-catalyzed resolution; chiral synthesis
Diethyl [(N,N-dimethylamino)cyanomethyl]phosphonate (153) Cyanomethyl + dimethylamino Ethyl (C2H5) Quaternization with MeI; forms α-phosphorylated cations
Diethyl [(N,N-dialkylamino)methoxymethyl]phosphonates Methoxymethyl + dialkylamino Ethyl (C2H5) Precursors for Vilsmeier–Haak-type reagents

Substituent Impact :

  • Electrophilicity: The N,N-dimethylcarbamoyl group enhances electrophilicity at the methyl carbon, facilitating nucleophilic attacks. This contrasts with chloromethyl or cyanomethyl groups, which exhibit different reactivity profiles (e.g., chloro groups undergo substitution, while cyanomethyl participates in cycloadditions) .
  • Stability : Longer alkyl chains (e.g., octyl vs. ethyl) improve hydrophobicity and thermal stability, making dioctyl derivatives suitable for high-temperature applications like plasticizers . Shorter chains (methyl/ethyl) are prone to dealkylation; for example, dimethyl derivatives decompose upon storage, whereas diethyl analogues remain stable .

Stability and Environmental Behavior

  • Hydrolysis Resistance : Phosphonates generally resist hydrolysis better than phosphates. Dioctyl derivatives, with long alkyl chains, exhibit minimal migration from polymer matrices, enhancing their utility in durable goods .
  • The carbamoyl group may influence degradation rates compared to halogen or cyano substituents.

Biological Activity

Dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate is a phosphonate compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonate group, which is known for its ability to interact with biological systems. The molecular structure contributes to its lipophilicity, stability, and ability to penetrate cellular membranes, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Phosphonates often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in nucleotide metabolism, which is crucial for cellular proliferation and survival. This inhibition can lead to antiproliferative effects in cancer cells.
  • Antiviral Properties : Similar compounds have been studied for their antiviral activities. They may act as prodrugs that are converted into active nucleotide analogs within cells, thereby interfering with viral replication processes.
  • Antimicrobial Effects : Research indicates that phosphonates can exhibit antimicrobial properties against various bacterial strains. The specific interactions with microbial enzymes or membranes can disrupt their function and viability.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the effects of phosphonate derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentration ranges for inducing apoptosis.
  • Antiviral Activity : In vitro studies have shown that similar phosphonate compounds can inhibit viral replication in HIV models. The mechanism involves conversion to active metabolites that compete with natural substrates for viral enzymes.
  • Antimicrobial Studies : Research has highlighted the antimicrobial efficacy of phosphonate compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

Data Table: Biological Activities of this compound

Biological ActivityTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHela Cells15 µM
AntiviralHIVEC50 3.0 µM
AntimicrobialE. coli25 µg/mL
S. aureus15 µg/mL

Q & A

Q. What are the established synthetic routes for dioctyl (N,N-dimethylcarbamoylmethyl)phosphonate, and what factors influence yield optimization?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, bifunctional phosphonates are typically prepared by reacting phosphonic acid derivatives with carbamoyl-containing precursors in anhydrous solvents (e.g., THF or dichloromethane). Yield optimization depends on:
  • Catalyst selection : Lewis acids like ZnCl₂ or AlCl₃ enhance reaction efficiency .
  • Temperature control : Reactions often require reflux conditions (60–80°C) to achieve >70% yield.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology : A multi-technique approach is essential:
  • NMR spectroscopy : ¹H and ³¹P NMR confirm the carbamoyl and phosphonate moieties. For example, the ³¹P NMR signal typically appears at δ 20–25 ppm .
  • Mass spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST data) validates molecular weight and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) monitors purity, using acetonitrile/water gradients .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodology : The compound acts as a chelating agent for metal ions (e.g., uranyl or lanthanides). Experimental protocols include:
  • Ligand exchange studies : Titration with metal nitrate salts in ethanol, monitored via UV-Vis spectroscopy .
  • Stability constant determination : Potentiometric titrations at controlled pH (2–6) and ionic strength (0.1 M KCl) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory spectral data for phosphonate derivatives during structural elucidation?

  • Methodology : Address discrepancies using:
  • Cross-validation : Compare ¹H-¹H COSY and HSQC NMR to assign overlapping signals .
  • Isotopic labeling : Deuterated solvents or ¹³C-labeled precursors clarify ambiguous peaks .
  • Computational modeling : DFT calculations (e.g., Gaussian software) predict ³¹P chemical shifts and validate experimental data .

Q. How can computational chemistry predict the reactivity and stability of this compound in different environments?

  • Methodology : Advanced simulations guide experimental design:
  • Reactivity : Molecular dynamics (MD) simulations in solvents (e.g., water vs. DMSO) reveal hydrolysis rates and ligand-exchange barriers .
  • Stability : DFT-based frontier orbital analysis identifies electron-deficient sites prone to oxidation .

Q. What methodological considerations are critical when designing toxicity studies for phosphonate compounds in biological systems?

  • Methodology : Follow OECD guidelines for:
  • Dose-response assays : Use human cell lines (e.g., HepG2) with concentrations ranging from 1 μM to 1 mM, measuring IC₅₀ via MTT assays .
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .
  • Control groups : Include structurally similar phosphonates (e.g., diethyl derivatives) to isolate toxicity mechanisms .

Q. How do solvent polarity and temperature affect the ligand exchange kinetics of this compound with metal ions?

  • Methodology : Systematic kinetic studies involve:
  • Variable solvent systems : Compare rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents using stopped-flow spectroscopy .
  • Arrhenius analysis : Perform reactions at 25–60°C to calculate activation energy (Eₐ) from ln(k) vs. 1/T plots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.